Cas no 2137692-11-4 (Morpholine, 3-(trichloromethyl)-)

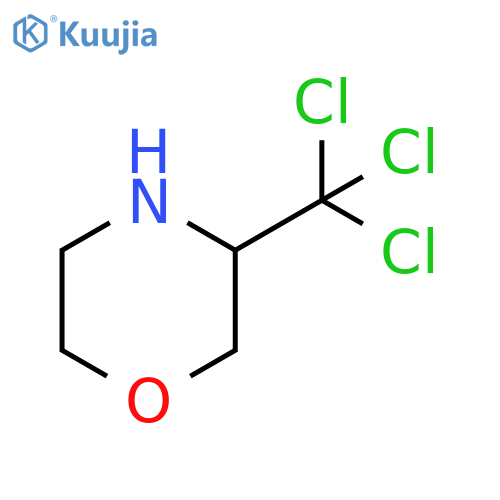

2137692-11-4 structure

商品名:Morpholine, 3-(trichloromethyl)-

CAS番号:2137692-11-4

MF:C5H8Cl3NO

メガワット:204.482118606567

CID:5278294

Morpholine, 3-(trichloromethyl)- 化学的及び物理的性質

名前と識別子

-

- Morpholine, 3-(trichloromethyl)-

-

- インチ: 1S/C5H8Cl3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2

- InChIKey: MJQOJGZKVLLBTN-UHFFFAOYSA-N

- ほほえんだ: N1CCOCC1C(Cl)(Cl)Cl

Morpholine, 3-(trichloromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-697796-5.0g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 5g |

$2110.0 | 2023-05-24 | ||

| Enamine | EN300-697796-0.1g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 0.1g |

$640.0 | 2023-05-24 | ||

| Enamine | EN300-697796-1.0g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 1g |

$728.0 | 2023-05-24 | ||

| Enamine | EN300-697796-0.25g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 0.25g |

$670.0 | 2023-05-24 | ||

| Enamine | EN300-697796-0.5g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 0.5g |

$699.0 | 2023-05-24 | ||

| Enamine | EN300-697796-2.5g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 2.5g |

$1428.0 | 2023-05-24 | ||

| Enamine | EN300-697796-10.0g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 10g |

$3131.0 | 2023-05-24 | ||

| Enamine | EN300-697796-0.05g |

3-(trichloromethyl)morpholine |

2137692-11-4 | 0.05g |

$612.0 | 2023-05-24 |

Morpholine, 3-(trichloromethyl)- 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2137692-11-4 (Morpholine, 3-(trichloromethyl)-) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量